2-Cyano-2-methyl-but-3-enoic acid
Description
Contextualization within α,β-Unsaturated Nitrile and Carboxylic Acid Chemistry
The reactivity of 2-Cyano-2-methyl-but-3-enoic acid is best understood by examining its constituent functional groups within the framework of α,β-unsaturated systems. α,β-Unsaturated carbonyl compounds and nitriles are a pivotal class of substrates in organic chemistry, known for their unique electronic properties and reaction pathways. researchgate.netrsc.org The conjugation of the carbon-carbon double bond with both the nitrile (C≡N) and the carboxylic acid (COOH) groups creates a delocalized π-electron system. ontosight.ai This electronic arrangement makes the molecule susceptible to various nucleophilic attacks. ontosight.ai
The presence of both a nitrile and a carboxylic acid group on the same olefinic carbon (the α-carbon) introduces significant electronic effects. These electron-withdrawing groups polarize the molecule, influencing its reactivity. nih.gov Nitriles and carboxylic acids are key functional groups that can be prepared from or converted into a wide array of other functionalities, such as amides, esters, aldehydes, and amines. ontosight.ai The α,β-unsaturated nature of the compound allows for reactions like Michael additions, where nucleophiles add to the β-carbon of the double bond. ontosight.ai
Strategic Importance of this compound as a Versatile Synthetic Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound is a highly valuable synthon due to the diverse reactivity of its functional groups, which can be manipulated independently or in concert to build more complex molecules.
Its strategic importance is highlighted by its application as a key intermediate in the synthesis of various commercial products. Researchers have utilized this compound as a precursor in the production of pharmaceuticals, dyes, and pesticides. The inherent reactivity of the molecule allows for the construction of the complex organic frameworks that are often required for biologically active compounds and novel materials. ontosight.ai For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the existing carboxylic acid can be converted into esters or amides. This versatility makes it a powerful tool for synthetic chemists aiming to create diverse molecular libraries.
Historical Development and Current Research Trajectories in its Chemical Exploration
The synthesis of molecules like this compound is historically rooted in classic carbon-carbon bond-forming reactions. The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone method for preparing such compounds. numberanalytics.comnumberanalytics.comontosight.ai This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a basic catalyst. numberanalytics.comresearchgate.net The initial discovery by Knoevenagel involved the reaction of formaldehyde (B43269) with diethyl malonate, but the methodology was quickly expanded and remains a fundamental process in organic synthesis. numberanalytics.comtandfonline.com Over the last century, numerous modifications and improvements to the Knoevenagel condensation have been developed, utilizing various catalysts and reaction conditions to improve yields and selectivity. scielo.org.mx
Current research trajectories for α,β-unsaturated cyano-carboxylic acids and related derivatives are focused on several key areas. There is ongoing work to develop more efficient and environmentally benign catalytic systems for their synthesis. nih.govresearchgate.net The application of these compounds in materials science, for example in the creation of functional polymers, is an active field of exploration. nih.gov Furthermore, their role as intermediates in the synthesis of complex natural products and novel pharmaceuticals continues to drive research, as chemists harness their unique reactivity to access new chemical space. ontosight.ainumberanalytics.com The development of stereoselective synthesis methods for related compounds also remains a significant goal, enabling the precise construction of chiral molecules. psu.edu
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-cyano-3-methylbut-2-enoic acid | nih.gov |
| CAS Number | 759-21-7 | nih.gov |
| Molecular Formula | C₆H₇NO₂ | nih.gov |
| Molecular Weight | 125.13 g/mol | nih.gov |
| Melting Point | 132-134 °C | |
| Boiling Point | 286.6 °C at 760 mmHg | |
| Density | 1.15 g/cm³ | |
| Flash Point | 127.1 °C |
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-cyano-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C6H7NO2/c1-3-6(2,4-7)5(8)9/h3H,1H2,2H3,(H,8,9) |
InChI Key |
PSPVPLQONRVVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Cyano 2 Methyl but 3 Enoic Acid
Classical and Contemporary Approaches to Constructing the 2-Cyano-2-methyl-but-3-enoic Acid Skeleton
No information was found.
Elaboration of Carbonyl Compounds via Knoevenagel-Type Condensations and Variants
No information was found.
Multi-component Reactions Leading to this compound Derivatives
No information was found.
Catalytic Strategies for the Synthesis of this compound
No information was found.
Transition Metal-Mediated Synthetic Pathways
No information was found.
Organocatalytic Systems for Efficient Formation
No information was found.
Stereoselective Synthesis of Chiral Derivatives of this compound
No information was found.
Comprehensive Analysis of the Reactivity Profiles and Chemical Transformations of 2 Cyano 2 Methyl but 3 Enoic Acid
Reactions Involving the Olefinic Moiety (C=C Double Bond)
The carbon-carbon double bond in 2-cyano-2-methyl-but-3-enoic acid is a key site for chemical modification. Its reactivity is influenced by the adjacent quaternary carbon bearing two electron-withdrawing groups.
Nucleophilic Conjugate Additions (Michael Reactions) and Stereochemical Control
While the double bond in this compound is not in direct conjugation with the electron-withdrawing cyano and carboxyl groups, it can still participate in reactions that are analogous to Michael additions under certain conditions. The Michael reaction typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, isomerization of the double bond to the α,β-position would create a classic Michael acceptor. This isomerization can often be facilitated by the reaction conditions, particularly with the use of a base.
Once isomerized to 2-cyano-2-methyl-but-2-enoic acid, the molecule becomes a potent Michael acceptor. The β-carbon is rendered electrophilic due to the strong electron-withdrawing effects of both the nitrile and the carboxylic acid groups. A wide variety of nucleophiles can then add to this position.
Table 1: Potential Michael Donors for Conjugate Addition
| Nucleophile Class | Specific Examples |
| Organometallic Reagents | Gilman reagents (e.g., lithium dimethylcuprate) |
| Enolates | Ketone, ester, and malonate enolates |
| Amines | Primary and secondary amines |
| Thiols | Thiophenols, alkyl thiols |
The stereochemical outcome of these additions is of significant interest. The creation of a new stereocenter at the β-carbon and potentially at the α-carbon (if the nucleophile is chiral) means that diastereomers and enantiomers can be formed. The use of chiral catalysts, such as organocatalysts or chiral metal complexes, can induce high levels of stereocontrol, leading to the selective formation of a single stereoisomer. The specific geometry of the isomerized α,β-unsaturated intermediate would also play a crucial role in determining the stereochemical outcome.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) and Diastereoselectivity
The olefinic bond in this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comorganic-chemistry.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. masterorganicchemistry.com For the reaction to be efficient, the dienophile is typically activated by electron-withdrawing groups. organic-chemistry.org Although the double bond is not directly conjugated to the electron-withdrawing groups in this compound, the inductive effect of the α-cyano and α-carboxyl groups can still enhance its reactivity as a dienophile.
In a typical Diels-Alder reaction, this compound would react with a conjugated diene, such as 1,3-butadiene, to form a cyclohexene (B86901) derivative. The diastereoselectivity of the reaction, particularly the endo/exo selectivity, would be influenced by secondary orbital interactions between the diene and the dienophile's substituents. The presence of the bulky quaternary center may also influence the facial selectivity of the diene's approach.
[2+2] cycloadditions, often photochemically induced, are another possibility for the olefinic moiety. These reactions would lead to the formation of a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions would depend on the nature of the reacting partner and the reaction conditions.
Electrophilic Additions and Site-Selective Functionalization of the Alkene
The double bond of this compound is susceptible to electrophilic attack. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative. The reaction proceeds through a cyclic halonium ion intermediate, and the regioselectivity of the subsequent nucleophilic attack would determine the final product.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon (the internal carbon of the double bond).
Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of an alcohol.
The site-selectivity of these additions is generally predictable based on the electronic properties of the double bond. The electron-withdrawing groups on the adjacent carbon atom might exert an influence on the reaction rate and the stability of any carbocationic intermediates.
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group is another versatile handle for chemical modification in this compound.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid can be readily converted into a variety of derivatives, which can alter the molecule's physical and chemical properties.
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) via Fischer esterification would yield the corresponding ester. Alternatively, the carboxylic acid could be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions.
Amidation: Reaction with an amine, typically activated by a coupling agent, would produce an amide. This is a common transformation in the synthesis of biologically active molecules.
Anhydride Formation: Heating the carboxylic acid with a dehydrating agent, such as acetic anhydride, could lead to the formation of a symmetric anhydride.
These derivatizations are generally high-yielding and allow for the introduction of a wide range of functional groups.
Selective Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. learncbse.in The presence of the α-cyano group can facilitate this process, particularly upon heating. The reaction would likely proceed through a carbanionic intermediate stabilized by the electron-withdrawing nitrile group. The resulting product would be 2-methyl-but-3-enenitrile.
The conditions required for decarboxylation can vary. In some cases, simple heating is sufficient, while in others, the presence of a catalyst or a specific solvent system may be necessary to achieve selective decarboxylation without affecting other functional groups in the molecule.
Table 2: Summary of Potential Transformations
| Starting Moiety | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |
| Olefinic (C=C) | Michael Addition (after isomerization) | Organocuprates, Enolates, Amines | Alkylated/Aminated Saturated System |
| Olefinic (C=C) | Diels-Alder Reaction | 1,3-Butadiene, Cyclopentadiene | Cyclohexene Derivative |
| Olefinic (C=C) | Halogenation | Br₂, Cl₂ | Dihaloalkane |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Decarboxylation | Heat | Nitrile |
This compound is a molecule with a rich potential for diverse chemical transformations. The interplay between its olefinic moiety and its electron-withdrawing functional groups allows for a wide array of reactions, including conjugate additions, cycloadditions, and various functional group interconversions. While direct experimental data on this specific compound is limited, its reactivity can be confidently predicted based on established principles of organic chemistry. The ability to selectively modify different parts of the molecule makes it a valuable building block for the synthesis of more complex and functionally diverse chemical structures. Further research into the specific reaction conditions and stereochemical outcomes for this compound would undoubtedly uncover even more of its synthetic utility.
Reactivity of the Cyano Group
The cyano (nitrile) group is a powerful functional group in organic synthesis, characterized by a carbon-nitrogen triple bond. This feature imparts a strong dipole moment and an electrophilic carbon atom, making it susceptible to attack by nucleophiles. The reactivity of the cyano group in this compound is influenced by the electronic effects of the adjacent carboxylic acid and the vinyl group.
Nucleophilic Additions to the Nitrile and Subsequent Transformations
The electrophilic carbon of the nitrile group in this compound is a prime target for nucleophilic attack. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of a diverse range of products.
One of the most fundamental reactions is hydrolysis . Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. This transformation is a cornerstone of nitrile chemistry.
Another significant class of reactions involves the addition of organometallic reagents, such as Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields a ketone.
Reduction of the nitrile group offers a pathway to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, significantly increasing the molecular complexity and providing a key synthetic handle for further functionalization.
The following table summarizes the expected outcomes of nucleophilic additions to the cyano group of a generic α-cyano-α-methyl-alkenoic acid, which serves as a model for the reactivity of this compound.
| Nucleophile/Reagent | Intermediate | Final Product | Product Class |
| H₂O (H⁺ or OH⁻) | Imidic acid/Amide | Carboxylic acid | Carboxylic Acid |
| R-MgX | Iminomagnesium halide | Ketone | Ketone |
| LiAlH₄ | Imine anion | Primary amine | Amine |
Interactive Data Table: Expected Products of Nucleophilic Addition
Users can filter by nucleophile to see the corresponding reaction products.
Cyclization Reactions Involving the Cyano Group
The presence of multiple functional groups in this compound, specifically the nitrile, the carboxylic acid, and the vinyl group, creates opportunities for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic compounds, which are prevalent in natural products and pharmaceuticals.
While specific examples for this compound are not extensively documented in readily available literature, analogous structures suggest that intramolecular cyclizations can be induced under various conditions. For instance, activation of the carboxylic acid group could lead to an intramolecular acylation of a transiently formed nucleophilic center derived from the nitrile or the double bond.
Furthermore, radical cyclizations are a plausible pathway. The generation of a radical at a suitable position could trigger a cyclization event involving the cyano group or the vinyl moiety, leading to the formation of five- or six-membered rings. The regioselectivity of such cyclizations would be governed by the stability of the resulting radical intermediates and the transition states.
Cascade and Domino Reactions Utilizing this compound as a Substrate
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single synthetic operation generates a complex molecule through a series of consecutive reactions. The multifunctional nature of this compound makes it an ideal candidate for the design of such transformations.
A hypothetical cascade reaction could be initiated by a Michael addition to the α,β-unsaturated system, which could then trigger a subsequent intramolecular reaction involving the cyano group. For example, the addition of a binucleophile could lead to a tandem sequence of conjugate addition followed by cyclization onto the nitrile.
The development of novel cascade reactions is a frontier in organic synthesis, and substrates like this compound offer a rich platform for exploration. The strategic combination of reaction conditions and catalysts could unlock new pathways to complex molecular architectures in a single, atom-economical step.
The following table outlines a conceptual framework for potential cascade reactions starting from this compound.
| Initiating Reaction | Subsequent Reaction(s) | Potential Product Class |
| Michael Addition | Intramolecular Cyclization (onto nitrile) | Substituted Carbocycle/Heterocycle |
| Radical Addition | Radical Cyclization | Functionalized Cyclic Compound |
| Diels-Alder Reaction | Intramolecular Rearrangement/Cyclization | Polycyclic System |
Interactive Data Table: Conceptual Cascade Reactions
Users can explore potential cascade sequences based on the initial reaction type.
Mechanistic Elucidation of Chemical Reactions Involving 2 Cyano 2 Methyl but 3 Enoic Acid
Reaction Pathway Mapping and Transition State Analysis
Currently, there is a lack of published research that maps the specific reaction pathways for 2-Cyano-2-methyl-but-3-enoic acid. Computational and experimental studies are necessary to determine the sequence of elementary steps for its various potential transformations, such as additions to the carbon-carbon double bond, reactions at the nitrile or carboxylic acid functionalities, or reactions involving the alpha-carbon. Similarly, the analysis of transition state structures and their corresponding energies, which are crucial for understanding reaction barriers and predicting reaction outcomes, has not been reported for this compound.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to confirming proposed reaction mechanisms. For this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. However, no experimental or spectroscopic data is available to confirm the existence or structure of any such intermediates in reactions involving this specific molecule.
Kinetic and Thermodynamic Aspects of Transformations
Quantitative data regarding the kinetics and thermodynamics of reactions with this compound are absent from the scientific literature. Such studies would provide critical information on reaction rates, activation energies, and the equilibrium position of its chemical transformations. This information is essential for the practical application and control of its reactivity.
Influence of Catalysts and Reaction Environment on Mechanism
The role of catalysts and the reaction environment (e.g., solvent, temperature, pH) in influencing the reaction mechanisms of this compound is another area that remains to be investigated. Research in this area would be vital for developing stereoselective transformations and for optimizing reaction conditions to favor desired products. The sensitivity of the vinyl group and the multifunctional nature of the molecule suggest that its reactivity could be significantly tuned by these factors.
Computational and Theoretical Investigations of 2 Cyano 2 Methyl but 3 Enoic Acid and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Cyano-2-methyl-but-3-enoic acid. The molecule's reactivity is largely dictated by the conjugated system formed by the vinyl, cyano, and carboxylic acid groups. The presence of electron-withdrawing groups like cyano (-CN) and carboxyl (-COOH) significantly influences the electronic distribution across the carbon-carbon double bond, making it susceptible to nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound based on Related Compounds
| Property | Predicted Value/Characteristic | Significance |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity compared to non-conjugated systems. |
| Partial Charge on β-carbon | Positive (δ+) | Confirms it as an electrophilic center. |
| Partial Charge on α-carbon | Slightly negative (δ-) | Influenced by the electron-withdrawing groups. |
Theoretical Studies of Conformational Analysis and Stereoisomerism
The presence of a carbon-carbon double bond in this compound gives rise to geometrical isomerism (E/Z isomerism). Theoretical calculations can determine the relative stabilities of these isomers. Generally, the isomer with less steric hindrance between bulky substituents is energetically favored. For this molecule, the relative positioning of the vinyl group and the carboxylic acid group around the C2=C3 bond would be a key determinant of the most stable isomer.
Conformational analysis also involves studying the rotation around single bonds, such as the C2-C(OOH) bond. The orientation of the carboxylic acid group relative to the rest of the molecule can have a significant impact on its reactivity and intermolecular interactions. Computational methods can map the potential energy surface as a function of dihedral angles to identify the most stable conformers.
Table 2: Key Aspects of Stereoisomerism in this compound
| Isomerism Type | Structural Feature | Theoretical Investigation Focus |
| Geometrical (E/Z) | Restricted rotation about the C=C double bond | Relative energies of E and Z isomers to predict the predominant form. |
| Conformational | Rotation around the C-C single bonds | Identification of low-energy conformers and rotational barriers. |
Density Functional Theory (DFT) Applications for Predicting Reaction Energetics and Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the energetics of reactions involving α,β-unsaturated systems. For this compound, DFT can be employed to model various transformations, such as Michael additions, cycloadditions, and polymerization reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
For instance, in a Michael addition reaction, DFT calculations can predict whether the reaction will proceed and at what rate by determining the activation energy. These calculations have been successfully used to study the product selectivity in the reactions of related α,β-unsaturated carbonyl compounds. Furthermore, DFT is instrumental in predicting a wide range of molecular properties, including vibrational frequencies (for comparison with experimental IR spectra), and electronic properties as mentioned earlier.
A theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds demonstrated the utility of DFT in elucidating reaction mechanisms and selectivities. The calculations showed a preference for 1,4-hydroboration over 1,2-hydroboration, a finding that could be extrapolated to reactions of this compound.
Table 3: Application of DFT in Studying Reactions of this compound
Strategic Applications of 2 Cyano 2 Methyl but 3 Enoic Acid in Complex Organic Synthesis
As a Building Block for Complex Heterocyclic Systems
The unique arrangement of a nitrile, a carboxylic acid, a quaternary carbon, and a vinyl group in 2-Cyano-2-methyl-but-3-enoic acid offers several theoretical pathways for the synthesis of complex heterocyclic systems. The presence of both a nucleophilic (nitrile nitrogen) and electrophilic (carboxylic acid) center, along with a reactive double bond, could enable various intramolecular and intermolecular cyclization reactions.
For instance, the vinyl group could participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with suitable dienes or 1,3-dipoles to furnish six- or five-membered rings, respectively. Subsequent manipulation of the cyano and carboxylic acid functionalities could then lead to the formation of fused or spirocyclic heterocyclic scaffolds.
Furthermore, the nitrile group is a versatile precursor to other nitrogen-containing heterocycles. Reduction of the nitrile to an amine, followed by intramolecular condensation with the carboxylic acid, could yield lactams. Alternatively, the nitrile could react with dinucleophiles to construct pyrimidines, pyridines, or other nitrogen-containing aromatic systems, although the steric hindrance from the adjacent quaternary center might pose a challenge.
Utility in the Construction of Carbon Frameworks for Advanced Synthetic Targets
The structure of This compound presents it as a potential C6 building block for the construction of intricate carbon frameworks. The vinyl group is amenable to a variety of carbon-carbon bond-forming reactions, including Heck, Suzuki, and Negishi cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl substituents.
Moreover, the α-cyano group can be exploited for the generation of a stabilized carbanion. Deprotonation at the α-position is not possible due to the quaternary nature of the carbon; however, the nitrile group can be transformed into other functionalities that facilitate carbon-carbon bond formation. For example, conversion of the nitrile to an aldehyde or a ketone would open up possibilities for aldol (B89426) or Wittig-type reactions.
The combination of the vinyl group and the carboxylic acid also allows for tandem reactions. For instance, a Michael addition to the vinyl group followed by an intramolecular cyclization involving the carboxylic acid could be a viable strategy for the stereoselective construction of carbocyclic rings.
Development of Novel Synthetic Methodologies Based on this compound Scaffolds
The development of novel synthetic methodologies centered around the This compound scaffold remains a theoretical exercise due to the lack of specific literature. However, its unique functionality suggests several avenues for exploration.
One potential area is the investigation of domino or cascade reactions initiated by the vinyl group. For example, a hydroformylation of the double bond would introduce an aldehyde, which could then participate in an intramolecular reaction with the nitrile or carboxylic acid. This could lead to the efficient one-pot synthesis of complex polycyclic structures.
Another avenue could involve leveraging the steric hindrance around the quaternary center to control stereoselectivity in reactions. The bulky methyl group could direct incoming reagents to a specific face of the molecule, leading to high levels of diastereoselectivity in addition or cyclization reactions.
Application in Asymmetric Synthesis as a Chiral Auxiliary Precursor or Ligand Component
There is no documented use of This compound as a chiral auxiliary precursor or a ligand component in asymmetric synthesis. However, its structure contains a prochiral center at the carbon bearing the vinyl group. If this compound were to be resolved into its enantiomers, it could theoretically serve as a chiral building block.
The carboxylic acid functionality allows for the attachment of the molecule to a chiral auxiliary. Subsequent diastereoselective reactions on the vinyl group, followed by removal of the auxiliary, could provide access to enantioenriched products.
Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Cyano 2 Methyl but 3 Enoic Acid and Its Derivatives
Elucidation of Complex Molecular Structures via Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-Cyano-2-methyl-but-3-enoic acid, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, while two-dimensional (2D) techniques are crucial for unambiguous assignment of all atoms and for defining the molecule's connectivity and spatial arrangement. slideshare.netnetlify.app
Based on known chemical shift ranges for similar structural motifs, a predicted NMR data table for this compound is presented below. netlify.apppressbooks.pub
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (COOH) | 10-12 (broad singlet) | 165-175 |
| 2 (C) | - | 45-55 (quaternary) |
| 3 (CH) | 5.8-6.2 (multiplet) | 125-135 |
| 4 (CH₂) | 5.2-5.6 (multiplet) | 118-128 |
| 5 (CH₃) | 1.6-2.0 (singlet) | 20-30 |
| 6 (CN) | - | 115-125 (quaternary) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To confirm the atomic framework of this compound, a combination of 2D NMR experiments is employed. sdsu.eduscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a strong correlation between the vinyl proton at C3 and the terminal vinyl protons at C4, confirming the but-3-enoic acid moiety. No correlation would be seen for the methyl protons (C5) as they are attached to a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached. sdsu.eduresearchgate.net The HSQC spectrum would show cross-peaks connecting the ¹H signals of the C3, C4, and C5 protons to their corresponding ¹³C signals, allowing for definitive carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.eduscribd.com It is particularly useful for identifying quaternary carbons, which are not observed in HSQC. For the target molecule, key HMBC correlations would include:
The methyl protons (C5) to the quaternary carbon (C2), the cyano carbon (C6), and the carbonyl carbon (C1).
The vinyl proton (C3) to the quaternary carbon (C2) and the carbonyl carbon (C1).
These correlations are critical for piecing together the entire carbon skeleton.
A summary of expected key 2D NMR correlations is provided in the table below.
| Proton(s) | COSY Correlations | HSQC Correlations (Carbon) | HMBC Correlations (Carbon) |
| H3 (on C3) | H4 (on C4) | C3 | C1, C2, C4 |
| H4 (on C4) | H3 (on C3) | C4 | C2, C3 |
| H5 (on C5) | None | C5 | C1, C2, C6 |
NOESY for Stereochemical and Conformational Assignment
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. youtube.comlibretexts.org This is invaluable for determining stereochemistry and preferred conformations. youtube.comlongdom.org In the case of this compound and its derivatives, NOESY can be used to establish the relative orientation of substituents around the chiral center (C2) and to understand the spatial relationship between the methyl group and the vinyl group. For example, a NOESY cross-peak between the methyl protons (C5) and the vinyl proton (C3) would suggest a conformation where these groups are on the same side of the molecule. youtube.comyoutube.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. nih.gov For this compound (C₆H₇NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org For this compound, characteristic fragment ions would be expected from the cleavage of bonds adjacent to the quaternary carbon and the loss of small molecules like HCN.
Chromatographic Techniques (e.g., HPLC, GC-MS, UPLC) for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of its synthesis. ijstr.org
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of carboxylic acids. nih.gov A reversed-phase HPLC method, likely using a C18 column with an acidified aqueous-organic mobile phase (e.g., water/acetonitrile with formic or acetic acid), would be suitable for the analysis of this compound. nih.gov The UV detector would be set to a wavelength where the α,β-unsaturated system absorbs, typically around 210-230 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid group of the target molecule would likely require derivatization (e.g., esterification to its methyl or ethyl ester) to increase its volatility. nih.gov GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for each component in a mixture. ijstr.org
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller stationary phase particles and higher pressures. nih.gov This results in faster analysis times and improved separation efficiency, which is beneficial for resolving complex mixtures that may arise during the synthesis of derivatives of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Investigating Functional Group Dynamics and Intermolecular Interactions
Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands: pressbooks.pub
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org
A sharp C≡N stretch from the nitrile group, usually around 2230-2250 cm⁻¹. pressbooks.pub
A strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹ due to conjugation. libretexts.org
C=C stretching vibrations from the alkene group in the 1620-1680 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N and C=C bonds, being highly polarizable, are expected to give strong signals in the Raman spectrum. This can be particularly useful for studying these functional groups, as their signals might be weak in the IR spectrum.
X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation in Research Applications
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. acs.org This data is invaluable for understanding the molecule's intrinsic properties and for computational modeling studies.
Emerging Research Directions and Future Prospects for 2 Cyano 2 Methyl but 3 Enoic Acid
Exploration of Unconventional Reactivity Modes and Transformations
The high degree of functionalization in 2-cyano-2-methyl-but-3-enoic acid presents a fertile ground for discovering novel chemical transformations. The electronically distinct functional groups can be expected to participate in a variety of reactions, some of which may be unconventional.
Future research could focus on:
Tandem Cyclization Reactions: The vinyl group and the nitrile or carboxylic acid moieties could participate in intramolecular cyclization reactions to form a variety of heterocyclic and carbocyclic scaffolds. The development of new catalytic systems to control the regio- and stereoselectivity of these cyclizations would be a significant contribution.
Radical-Mediated Functionalizations: The double bond in this compound is a prime site for radical addition reactions. Exploring photoredox catalysis could enable the introduction of a wide range of functional groups at the terminal carbon of the vinyl group, leading to the synthesis of complex, multifunctional molecules. nih.gov
Decarboxylative Couplings: The carboxylic acid group could be utilized in decarboxylative cross-coupling reactions, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. This would allow the vinyl and cyano functionalities to be incorporated into larger molecular frameworks.
Novel Polymerization Pathways: While cyanoacrylates are well-known for their anionic polymerization, the specific substitution pattern of this compound might lead to unique polymerization behavior or the formation of polymers with novel properties. researchgate.netpcbiochemres.com
A hypothetical research effort in this area might explore the reaction of this compound with various radical precursors under photoredox conditions, as illustrated in the table below.
| Entry | Radical Precursor | Catalyst | Solvent | Potential Product Structure |
| 1 | Trifluoromethylsulfonyl chloride | Ru(bpy)3Cl2 | Acetonitrile | 4,4-dicyano-4-carboxy-5,5-dimethyl-1,1,1-trifluoropentan-2-ylium |
| 2 | Perfluoroalkyl iodides | Ir(ppy)3 | Dimethylformamide | 2-(1-(perfluoroalkyl)ethyl)-2-cyanobutanoic acid |
| 3 | Azido-1-ethylbenzene | Organic Dye | Dichloromethane | 2-(1-azidoethyl)-2-cyanobutanoic acid |
This table is illustrative and represents potential research avenues rather than documented experimental results.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry emphasize the use of renewable feedstocks, the reduction of waste, and the design of safer chemicals. acs.org this compound, with its potential for diverse reactivity, could be a valuable building block in the development of more sustainable chemical processes.
Future prospects in this domain include:
Bio-based Feedstock Synthesis: Investigating the synthesis of this compound from renewable resources, such as biomass-derived platform chemicals, would align with the goals of green chemistry. planetpristine.com
Catalytic, Atom-Economical Reactions: Designing catalytic reactions that incorporate all the atoms of this compound into the final product would minimize waste and improve efficiency.
Development of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents for reactions involving this compound would reduce the reliance on volatile organic compounds. researchgate.net
Recyclable Polymers and Materials: Given the potential for polymerization of cyanoacrylate-like structures, research could be directed towards creating recyclable or biodegradable polymers derived from this compound. researchgate.net
The table below outlines a hypothetical comparison of traditional versus green chemistry approaches for a potential transformation of this compound.
| Metric | Traditional Approach | Green Chemistry Approach |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water or Bio-derived solvent (e.g., Cyrene) |
| Catalyst | Stoichiometric strong base | Catalytic amount of a reusable solid base |
| Atom Economy | Lower, due to byproducts | Higher, through optimized reaction design |
| Energy Input | High temperature reflux | Microwave irradiation or ambient temperature |
This table is illustrative and represents a conceptual green chemistry approach.
Computational Design of Novel Transformations and Reaction Systems
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical reactions. nih.gov For a molecule with the complexity of this compound, computational studies could be instrumental in guiding experimental efforts.
Future research directions could involve:
Mapping the Potential Energy Surface: Theoretical calculations can be used to map the potential energy surfaces of various possible reaction pathways, identifying the most energetically favorable routes and predicting the structures of intermediates and transition states. researchgate.net
In Silico Catalyst Design: Computational modeling can aid in the design of catalysts that are specifically tailored to promote desired transformations of this compound with high selectivity.
Predicting Spectroscopic Properties: Theoretical calculations of NMR, IR, and other spectroscopic data can assist in the characterization of new compounds derived from this compound.
Understanding Reactivity in Different Media: Computational models can simulate the behavior of the molecule in various solvents, including unconventional media like ionic liquids, to predict how the reaction environment influences reactivity and selectivity. nih.gov
A potential computational study could investigate the reaction mechanism of a [4+2] cycloaddition between this compound and a diene, with key calculated parameters presented in the table below.
| Parameter | Value (Calculated) |
| Activation Energy (endo pathway) | Value in kJ/mol |
| Activation Energy (exo pathway) | Value in kJ/mol |
| Reaction Enthalpy | Value in kJ/mol |
| Key Transition State Geometries | Bond lengths and angles |
This table represents the type of data that would be generated from a computational study.
Role in Advanced Chemical Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. youtube.comyoutube.com The unique properties of this compound could make it a suitable candidate for use in these advanced technologies.
Future research could explore:
Flow Chemistry Applications: The high reactivity of this compound could be harnessed in continuous flow reactors, allowing for precise control of reaction parameters and the safe handling of potentially exothermic reactions.
Automated Synthesis Platforms: The development of protocols for the use of this compound in automated synthesis platforms would enable the rapid generation of libraries of diverse compounds for screening in drug discovery and materials science. youtube.com
In-line Reaction Monitoring: Integrating spectroscopic techniques into flow reactors would allow for real-time monitoring of reactions involving this compound, facilitating rapid optimization and process control.
The table below illustrates a hypothetical comparison of a batch versus a flow chemistry approach for a reaction involving this compound.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to Days | Minutes |
| Heat Transfer | Less Efficient | Highly Efficient |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |
| Scalability | Difficult to scale | Readily scalable by running for longer |
| Process Control | Limited | Precise control over temperature, pressure, and mixing |
This table is illustrative and highlights the potential advantages of using flow chemistry.
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis methods for 2-Cyano-2-methyl-but-3-enoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyanation and alkylation of butenoic acid derivatives. Optimization involves adjusting reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., KCN or NaCN). Purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substituents, while Infrared (IR) spectroscopy confirms the presence of cyano (C≡N) and carboxylic acid (COOH) groups. Mass spectrometry (MS) validates molecular weight. For crystalline samples, X-ray diffraction (using programs like SHELXL) resolves bond lengths and angles .
Q. What are the primary chemical reactions that this compound undergoes?
- Methodological Answer : The compound participates in oxidation (forming oxo derivatives), reduction (converting cyano to amine groups), and nucleophilic substitution (e.g., replacing CN with halides). Reaction outcomes depend on pH, reducing agents (e.g., LiAlH4), and electrophilic reagents .
Advanced Research Questions
Q. How can computational tools like AI-driven retrosynthesis analysis design novel synthetic routes for this compound?
- Methodological Answer : AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose pathways prioritizing atom economy and step efficiency. For example, retrosynthesis may suggest cyanide insertion into α,β-unsaturated esters followed by methylation. Validation requires iterative testing of predicted intermediates .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies in spectral vs. computational data (e.g., unexpected coupling constants in NMR) require cross-validation. Hybrid approaches, such as DFT calculations (B3LYP/6-31G*) to simulate spectra, identify artifacts. Iterative refinement of computational models using experimental constraints improves accuracy .
Q. How can researchers investigate the biological activity of this compound using in vitro and in silico approaches?
- Methodological Answer :
- In vitro : Enzyme inhibition assays (e.g., COX-2 or kinase targets) assess bioactivity. Cytotoxicity screening (e.g., MTT assay) evaluates therapeutic potential.
- In silico : Molecular docking (AutoDock Vina) predicts binding affinities to protein targets. Pharmacophore modeling identifies structural motifs critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
